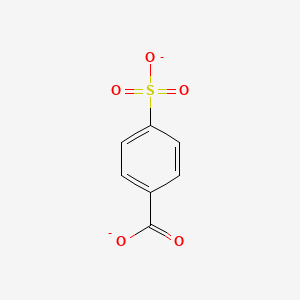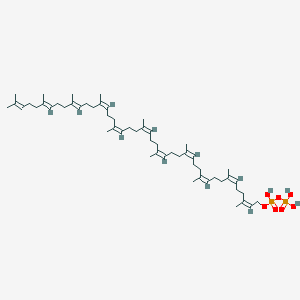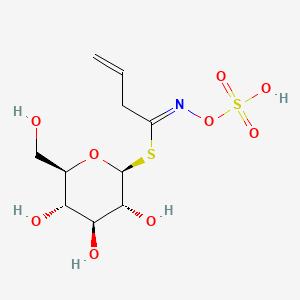
2-Propenyl glucosinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sinigrin is an alkenylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose having a 4-[(sulfooxy)imino]but-1-en-4-yl group attached to the anomeric sulfur. It is a conjugate acid of a sinigrin(1-).
Applications De Recherche Scientifique
Molecular Marker Identification in Brassica Juncea
Research identified an ISSR marker tightly linked to high 2-propenyl glucosinolate content in Brassica juncea. This marker could be useful in breeding programs for canola quality and mustard (Ripley & Roslinsky, 2005).
Influence on Brassica Carinata Under Drought Conditions
A study on Brassica carinata showed that drought conditions increased concentrations of 2-propenyl glucosinolate. This indicates a specific response to drought stress and suggests potential in improving the nutritional quality of B. carinata (Schreiner et al., 2009).
Role in Biofumigation and Soil Microbial Community
2-Propenyl glucosinolate's degradation influences soil bacterial community composition. Its degradation products, including nitriles and isothiocyanates, vary by soil type and affect soil bacterial communities, suggesting implications in biofumigation (Hanschen et al., 2015).
Therapeutic Benefits of Sinigrin
Sinigrin (2-propenyl glucosinolate) is present in Brassica plants like broccoli and mustard seeds. It exhibits several therapeutic benefits including anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory properties, and biofumigation (Mazumder, Dwivedi, & du Plessis, 2016).
Effect on Globodera Pallida Hatching
Studies have shown that 2-propenyl glucosinolate and its isothiocyanate can inhibit hatching of the potato cyst nematode Globodera pallida in vitro. However, achieving sufficient concentrations for effective biofumigation in soil is challenging (Brolsma et al., 2014).
Inhibition of Verticillium Longisporum Growth
Glucosinolates like 2-propenyl glucosinolate in Arabidopsis thaliana leaves show potential in suppressing growth of the soil-borne fungal pathogen Verticillium longisporum. Their concentration, particularly of 2-propenyl glucosinolate, correlates with fungal growth inhibition (Witzel et al., 2013).
Preventive Effects on Memory Deterioration
Sinigrin (2-propenyl glucosinolate) shows potential in preventing memory deterioration and inflammation in pentylenetetrazole-kindled male Wistar rats. It may modulate the NLRP3 pathway, suggesting neuroprotective properties (Aghaie et al., 2021).
Propriétés
Nom du produit |
2-Propenyl glucosinolate |
|---|---|
Formule moléculaire |
C10H17NO9S2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxybut-3-enimidothioate |
InChI |
InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6-/t5-,7-,8+,9-,10+/m1/s1 |
Clé InChI |
PHZOWSSBXJXFOR-GLVDENFASA-N |
SMILES isomérique |
C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonymes |
myronate sinigrin sinigrin, monopotassium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



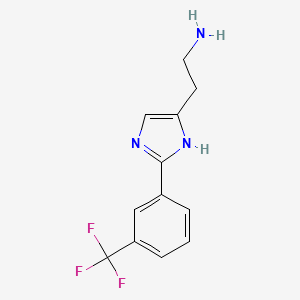
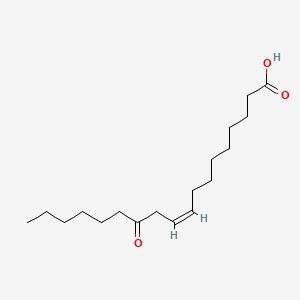
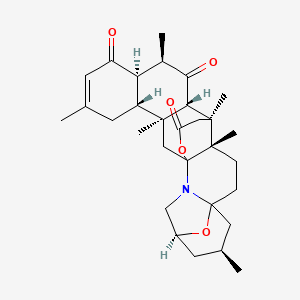
![5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1237180.png)
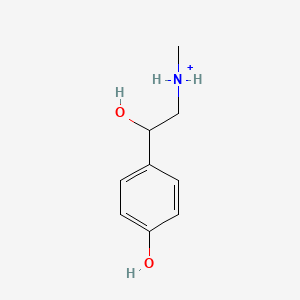
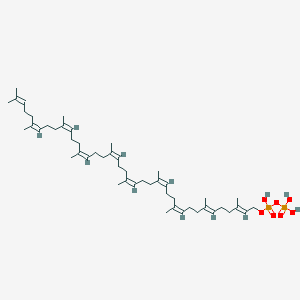

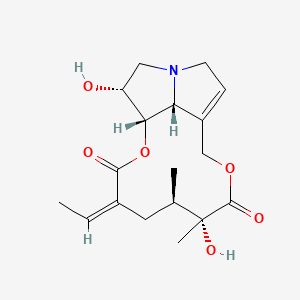
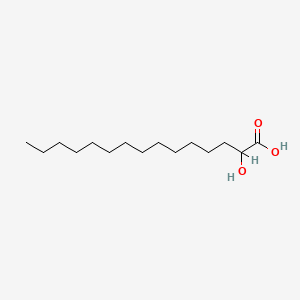
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
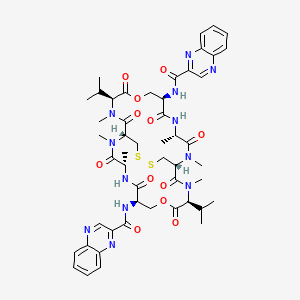
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)
